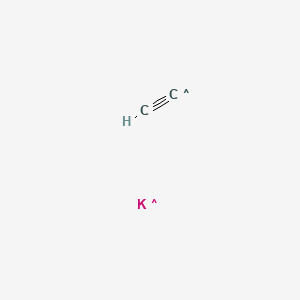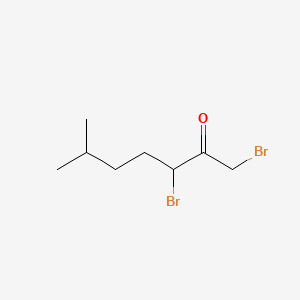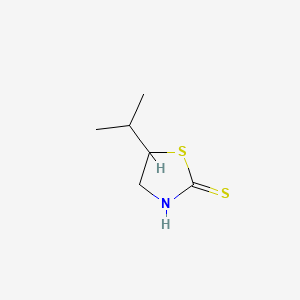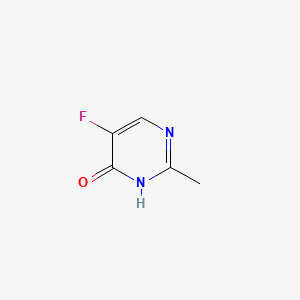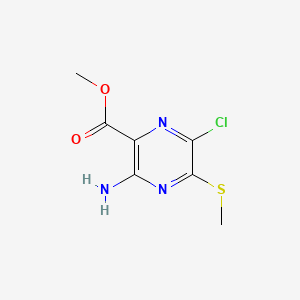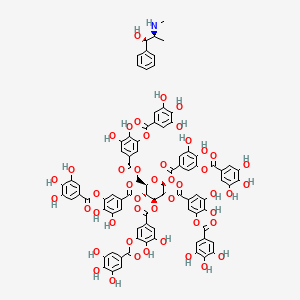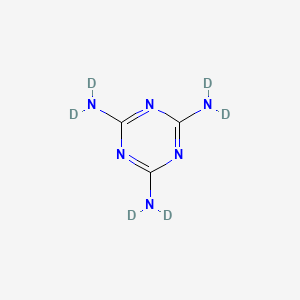
Melamine-d6
Overview
Description
Melamine-d6, also known as 1,3,5-Triazine-2,4,6-triamine-d6, is a deuterated form of melamine. It is a stable isotopic compound where six hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Melamine-d6 is synthesized by the deuteration of melamine. The process involves the exchange of hydrogen atoms in melamine with deuterium atoms. This can be achieved through a reaction with deuterated reagents under controlled conditions. The reaction typically requires a deuterated solvent and a catalyst to facilitate the exchange process .
Industrial Production Methods: The industrial production of this compound follows a similar approach but on a larger scale. The process involves the thermal decomposition of urea in the presence of deuterium oxide (heavy water). The reaction is carried out under high pressure and temperature to ensure complete deuteration. The resulting product is then purified to obtain this compound with high isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Melamine-d6 undergoes various chemical reactions, including:
Substitution Reactions: The deuterium atoms in this compound can be replaced by other atoms or groups under specific conditions.
Condensation Reactions: this compound can react with formaldehyde to form melamine-formaldehyde resins, which are widely used in the production of laminates and adhesives.
Common Reagents and Conditions:
Formaldehyde: Used in the formation of melamine-formaldehyde resins.
Glyoxal: An alternative to formaldehyde for producing melamine-glyoxal resins.
Major Products:
Melamine-Formaldehyde Resins: These are thermosetting polymers used in coatings, laminates, and adhesives.
Melamine-Glyoxal Resins: These resins are used as environmentally friendly alternatives to melamine-formaldehyde resins.
Scientific Research Applications
Melamine-d6 is extensively used in scientific research due to its unique properties:
Mass Spectrometry: It serves as an internal standard for quantifying melamine in various samples.
Nuclear Magnetic Resonance (NMR) Studies: The deuterated form of melamine provides clearer signals in NMR spectroscopy, aiding in the structural elucidation of complex molecules.
Material Science: Used in the synthesis of high-performance polymers and resins.
Environmental Studies: Helps in tracing the environmental fate and transport of melamine.
Mechanism of Action
The mechanism of action of melamine-d6 is primarily related to its role as a tracer in analytical studies. The deuterium atoms in this compound provide distinct signals in mass spectrometry and NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. This makes it an invaluable tool for studying reaction mechanisms, metabolic pathways, and environmental processes .
Comparison with Similar Compounds
Melamine: The non-deuterated form of melamine.
Melamine-13C3: A carbon-13 labeled form of melamine.
Melamine-15N3: A nitrogen-15 labeled form of melamine
Uniqueness of Melamine-d6:
Isotopic Labeling: The presence of deuterium atoms makes this compound unique compared to its non-deuterated counterpart.
Analytical Applications: Its use as an internal standard in mass spectrometry and NMR spectroscopy sets it apart from other isotopically labeled compounds
This compound’s unique isotopic properties and wide range of applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexadeuterio-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i/hD6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSHMPZPIAZGSV-YIKVAAQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])C1=NC(=NC(=N1)N([2H])[2H])N([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662064 | |
| Record name | 1,3,5-Triazine-2,4,6-(~2~H_6_)triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13550-89-5 | |
| Record name | 1,3,5-Triazine-2,4,6-triamine-N2,N2,N4,N4,N6,N6-d6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13550-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine-2,4,6-(~2~H_6_)triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Melamine-d6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
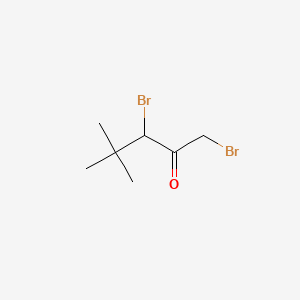
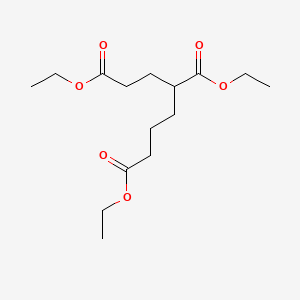
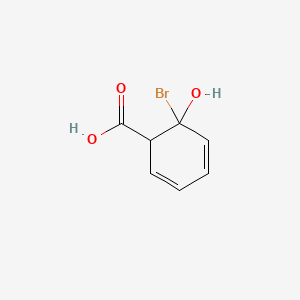
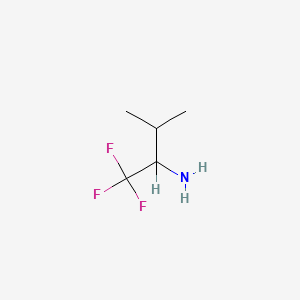
![(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane]](/img/structure/B576436.png)
